molecular formula C20H18ClN3O5S B11217413 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11217413
M. Wt: 447.9 g/mol
InChI Key: KYZVSHIQRVECAN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenoxy group, a methoxyphenyl group, and a thieno[3,4-c]pyrazol moiety, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[3,4-c]pyrazol core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions using chlorophenol derivatives.

    Attachment of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or other suitable coupling reactions.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate its interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A compound with a similar chlorophenoxy group, used as a plant growth regulator.

    2-(4-methoxyphenyl)ethanol: Contains a methoxyphenyl group and is used in fragrance and flavor industries.

    Thieno[3,4-c]pyrazole derivatives: A class of compounds with similar core structures, studied for various biological activities.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

InChI

InChI=1S/C20H18ClN3O5S/c1-28-15-8-4-14(5-9-15)24-20(17-11-30(26,27)12-18(17)23-24)22-19(25)10-29-16-6-2-13(21)3-7-16/h2-9H,10-12H2,1H3,(H,22,25)

InChI Key

KYZVSHIQRVECAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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